molecular formula C8H9NO2 B042152 Benzyl carbamate CAS No. 621-84-1

Benzyl carbamate

Cat. No. B042152
CAS RN: 621-84-1
M. Wt: 151.16 g/mol
InChI Key: PUJDIJCNWFYVJX-UHFFFAOYSA-N
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Patent
US08524737B2

Procedure details

To a solution of (9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester (16, 4.2 g, 13.7 mmol) in ethanol (172 ml) was added sodium borohydride (0.78 g, 20.6 mmol) portionwise at room temperature. The solution was stirred for 1 hour before addition of sodium borohydride (0.2 g, 5 mmol). The reaction mixture was stirred for 2 days, a further portion of sodium borohydride (0.340 g, 9 mmol) was added, and stirring was continued for 4 hours. The mixture was then concentrated under reduced pressure and cold water was added to the residue as well as dichloromethane. After a extraction of the aqueous phase with dichlormethane, the combined organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (cyclohexane:ethyl acetate 40:60) to yield 9-hydroxy-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester as a white solid (0.84 g).
Name
(9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:21])[NH:10]C1CC2C(=O)C(CSC2)C1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[CH2:1]([O:8][C:9](=[O:21])[NH2:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
(9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester
Quantity
4.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CC2CSCC(C1)C2=O)=O
Name
Quantity
0.78 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
172 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure and cold water
ADDITION
Type
ADDITION
Details
was added to the residue as well as dichloromethane
EXTRACTION
Type
EXTRACTION
Details
After a extraction of the aqueous phase with dichlormethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (cyclohexane:ethyl acetate 40:60)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.